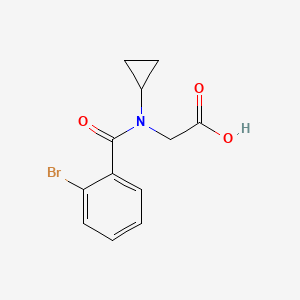

n-(2-Bromobenzoyl)-n-cyclopropylglycine

Description

Properties

Molecular Formula |

C12H12BrNO3 |

|---|---|

Molecular Weight |

298.13 g/mol |

IUPAC Name |

2-[(2-bromobenzoyl)-cyclopropylamino]acetic acid |

InChI |

InChI=1S/C12H12BrNO3/c13-10-4-2-1-3-9(10)12(17)14(7-11(15)16)8-5-6-8/h1-4,8H,5-7H2,(H,15,16) |

InChI Key |

ZJHWVVJTADYWEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CC(=O)O)C(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Techniques Applied to N 2 Bromobenzoyl N Cyclopropylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and stereochemistry of N-(2-Bromobenzoyl)-N-cyclopropylglycine can be assembled.

Proton (¹H) NMR Spectroscopic Methods

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons within the molecule. The expected chemical shifts (δ) for this compound are influenced by the electronic effects of the bromine atom, the amide carbonyl group, and the carboxylic acid. The aromatic protons of the 2-bromobenzoyl group are expected to appear as a complex multiplet in the downfield region (typically 7.2-7.8 ppm) due to their distinct electronic environments and spin-spin coupling. The methine proton of the glycine (B1666218) moiety is anticipated to be a singlet or a finely split multiplet, shifted downfield by the adjacent nitrogen and carbonyl groups. The cyclopropyl (B3062369) protons would exhibit characteristic upfield shifts, with the methine proton appearing as a multiplet and the methylene (B1212753) protons showing complex splitting patterns due to both geminal and vicinal coupling. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data for a hypothetical spectrum in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (4H) | 7.20 - 7.80 | m | - |

| Glycine-CH (1H) | ~4.50 | s | - |

| Cyclopropyl-CH (1H) | ~2.50 | m | - |

| Cyclopropyl-CH₂ (4H) | 0.70 - 1.00 | m | - |

Carbon-13 (¹³C) NMR Spectroscopic Methods

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with the carbon bearing the bromine showing a characteristic shift), the glycine methine and carbonyl carbons, and the cyclopropyl carbons. The amide and carboxylic acid carbonyl carbons would be found in the most downfield region of the spectrum (165-175 ppm). The aromatic carbons would resonate in the 120-140 ppm range, with the carbon directly attached to the bromine atom appearing at a lower field than the others. The glycine methine carbon would be in the 50-60 ppm range, while the highly shielded cyclopropyl carbons would appear in the upfield region (5-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data for a hypothetical spectrum in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid C=O | ~175 |

| Amide C=O | ~168 |

| Aromatic C-Br | ~120 |

| Aromatic C-H (3C) | 127 - 132 |

| Aromatic C-C=O (2C) | 134 - 138 |

| Glycine-CH | ~55 |

| Cyclopropyl-CH | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations would include those between the adjacent protons on the bromobenzoyl ring. The cyclopropyl protons would show a network of correlations among themselves, confirming the cyclic structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the glycine methine proton signal to the glycine methine carbon signal, and each cyclopropyl proton signal to its attached carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular fragments. researchgate.net Expected key correlations for this compound would include:

The glycine-CH proton to the amide carbonyl carbon and the carboxylic acid carbonyl carbon.

The cyclopropyl-CH proton to the glycine-CH carbon.

The aromatic protons to the amide carbonyl carbon, establishing the connection of the benzoyl group.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. isotope.com

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated and compared with the experimental value to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated Monoisotopic Mass (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate product ions. researchgate.net The analysis of these fragment ions provides valuable information about the molecular structure. researchgate.net A plausible fragmentation pathway for this compound would involve the initial cleavage of the amide bond, which is a common fragmentation route for N-acylated amino acids. This would likely result in the formation of the 2-bromobenzoyl cation and a fragment corresponding to the N-cyclopropylglycine moiety. Further fragmentation of these ions would provide additional structural confirmation.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 183/185 | [Br-C₆H₄-CO]⁺ (2-bromobenzoyl cation) |

| 155/157 | Loss of CO from the 2-bromobenzoyl cation |

| 115 | [C₃H₅-N-CH-COOH]⁺ (N-cyclopropylglycine fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components. The presence of two carbonyl groups (amide and carboxylic acid), an N-H bond (if considering the tautomeric form, though unlikely for the carboxylic acid), C-N bonds, aromatic C-H and C=C bonds, a C-Br bond, and cyclopropyl C-H bonds would result in a unique spectral fingerprint.

Key expected vibrational frequencies would be used to confirm the presence of these groups. For instance, the carboxylic acid O-H stretch would appear as a broad band, while the two carbonyl stretching vibrations would likely appear at distinct frequencies, allowing for their differentiation.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Cyclopropyl & Aromatic | C-H stretch | 3100-3000 |

| Amide | C=O stretch | 1680-1630 |

| Carboxylic Acid | C=O stretch | 1760-1690 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Amide | C-N stretch | 1400-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Methodological Focus)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2-bromobenzoyl group. This aromatic system is expected to exhibit strong absorption in the UV region due to π → π* transitions of the benzene (B151609) ring and the carbonyl group. The lone pair of electrons on the bromine and oxygen atoms may also participate in n → π* transitions.

Methodologically, a UV-Vis spectrum would be recorded by dissolving the compound in a suitable UV-transparent solvent, such as methanol (B129727) or acetonitrile (B52724). mdpi.com The resulting spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax). The position and intensity (molar absorptivity, ε) of these maxima are characteristic of the compound's electronic structure. This technique is particularly useful for quantitative analysis, where the absorbance at a specific wavelength can be correlated with the concentration of the compound, following the Beer-Lambert law. For structurally related N-acyl-L-valine derivatives, UV/VIS spectra have been recorded in methanol and acetonitrile, showing λmax values between 196 and 252 nm. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structure Determination (if crystalline)

Should this compound be synthesized and isolated as a crystalline solid, single-crystal X-ray diffraction (XRD) would be the definitive method for determining its three-dimensional molecular structure. growingscience.comresearchgate.net The process involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the precise positions of all atoms can be determined. growingscience.commdpi.com

This analysis would provide unambiguous confirmation of the compound's constitution and stereochemistry. Key structural parameters such as bond lengths, bond angles, and torsion angles would be elucidated. Furthermore, XRD reveals information about the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding, which can be crucial for understanding the solid-state properties of the material. For example, studies on other bromo-substituted organic compounds have successfully used XRD to determine their crystal system, space group, and unit cell parameters. growingscience.comresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for assessing the purity of a synthesized compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach.

In a typical setup, a C18 (octadecylsilyl) column would be used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with different polarities. Detection would be achieved using a photodiode array (PDA) or a UV detector set at a wavelength where the benzoyl chromophore absorbs strongly. nih.gov This method would allow for the quantification of the main peak's purity and the detection of any related substances.

Table 2: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV/PDA at ~230-254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies (if applicable)

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Due to the presence of a carboxylic acid and a relatively high molecular weight, this compound is expected to have low volatility and may be prone to thermal degradation at the high temperatures required for GC analysis.

Therefore, direct GC analysis is likely not feasible. However, the compound could be made amenable to GC by a derivatization step. Esterification of the carboxylic acid group, for example, by reaction with diazomethane (B1218177) or a silylation agent like BSTFA, would produce a more volatile and thermally stable derivative. This derivatized sample could then be analyzed by GC, likely using a mass spectrometer (MS) as a detector for definitive identification. The NIST Chemistry WebBook contains GC-MS data for a structurally related compound, Sarcosine, N-(2-bromobenzoyl)-, heptyl ester, demonstrating the applicability of this technique to similar structures after esterification. nist.gov

Chiral Chromatography for Enantiomeric Purity (if applicable)

The glycine core of this compound contains a stereocenter at the α-carbon, meaning the compound can exist as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. unife.itresearchgate.net

This separation is typically achieved using a chiral stationary phase (CSP) in an HPLC system. unife.it CSPs are based on a variety of chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose), proteins, or cyclodextrins, which interact differently with the two enantiomers, leading to different retention times. unife.itnih.gov The development of a chiral separation method would involve screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide baseline resolution of the two enantiomeric peaks. mdpi.com This is critical in pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles. unife.it

Chemical Reactivity and Derivatization Strategies for N 2 Bromobenzoyl N Cyclopropylglycine

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the formation of various derivatives through well-established synthetic protocols.

The carboxylic acid of N-(2-Bromobenzoyl)-N-cyclopropylglycine can be readily converted to its corresponding esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of aryl and alkyl carboxylic acids under neat conditions, offering a metal-free and moisture-tolerant method. nih.govnih.gov

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. These reactions often require the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, prior to reaction with the amine. The formation of amides, including Weinreb amides, can be achieved even with sterically hindered carboxylic acids using reagents like methanesulfonyl chloride and triethylamine. nih.govorganic-chemistry.org

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Conditions |

|---|---|---|

| Esterification | N-bromosuccinimide (NBS) | Neat, 70 °C |

To enhance the reactivity of the carboxylic acid for transformations beyond simple esterification and amidation, various activation strategies can be employed. One common approach is the conversion of the carboxylic acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive intermediate can then be subjected to a wide range of nucleophilic substitution reactions. A mild method for generating acid chlorides from carboxylic acids, even those with acid-sensitive functionalities, involves the use of 3,3-dichlorocyclopropenes and a tertiary amine base. organic-chemistry.org

Another strategy involves the formation of N-acyl benzotriazoles, which serve as stable and versatile acylating agents. researchgate.netresearchgate.net Additionally, visible light-mediated photoredox catalysis can be used to activate carboxylic acids for radical Michael additions, demonstrating a traceless activation approach. princeton.edu

Table 2: Carboxylic Acid Activation Methods

| Activating Reagent | Activated Intermediate | Key Features |

|---|---|---|

| 3,3-Dichlorocyclopropenes | Acid Chloride | Mild conditions, suitable for acid-sensitive substrates. organic-chemistry.org |

| Benzotriazole-based reagents | N-acyl benzotriazole | Stable, versatile acylating agent. researchgate.netresearchgate.net |

Transformations Involving the 2-Bromoaryl Group in Cross-Coupling Reactions

The 2-bromoaryl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. nih.govrsc.org

The Suzuki-Miyaura reaction involves the coupling of the 2-bromoaryl group with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of biaryl structures and is compatible with a wide range of functional groups. mdpi.comrsc.orgnih.govnih.govbeilstein-journals.org For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated. rsc.org

The Heck reaction facilitates the coupling of the 2-bromoaryl group with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.orgnih.govbeilstein-journals.orgbeilstein-journals.org This reaction typically employs a palladium catalyst and a base. The intramolecular version of the Heck reaction has proven valuable in the synthesis of macrocyclic structures. nih.gov

The Sonogashira reaction is used to form a carbon-carbon bond between the 2-bromoaryl group and a terminal alkyne, yielding an arylalkyne. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Copper-free Sonogashira protocols have also been developed. nih.govorganic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product |

|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Biaryl |

| Heck | Alkene | Substituted Alkene |

Copper-mediated or -catalyzed coupling reactions offer an alternative to palladium-based methods for the transformation of the 2-bromoaryl group. Copper salts are generally less expensive and more environmentally friendly than their palladium counterparts. researchgate.net Copper-catalyzed direct couplings of terminal alkynes with benzyl (B1604629) bromides have been developed, suggesting the potential for similar reactivity with aryl bromides. rsc.org Furthermore, copper-mediated cross-coupling of functionalized arylmagnesium reagents with alkyl and benzylic halides has been demonstrated. organic-chemistry.org A copper-catalyzed four-component reaction involving arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide has also been reported, showcasing the versatility of copper catalysis in complex transformations. nih.gov

Reactivity and Transformations of the Cyclopropyl (B3062369) Ring

The cyclopropyl group in this compound is a strained three-membered ring that can undergo a variety of transformations, often involving ring-opening reactions. wikipedia.org The reactivity of the cyclopropyl ring is influenced by the adjacent amide functionality.

NMR studies on secondary N-cyclopropyl amides have revealed unique conformational behavior, which can influence their reactivity. nih.gov N-cyclopropyl amides can undergo ring-opening rearrangement reactions in the presence of a Lewis acid like AlCl₃ to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net The mechanism is proposed to proceed through a Heine-type aziridine (B145994) intermediate. rsc.orgresearchgate.net

Furthermore, the cyclopropyl group can be susceptible to oxidative radical ring-opening reactions. beilstein-journals.org For example, the reaction of cyclopropanol (B106826) with N-chlorosuccinimide (NCS) can lead to a chlorinated ketone through a ring-opened radical intermediate. beilstein-journals.org While the N-acyl-N-cyclopropylglycine structure is different, similar radical-mediated ring-opening pathways could potentially be explored. The metabolism of compounds containing cyclopropylamines can also involve cytochrome P450-mediated oxidation, leading to reactive ring-opened intermediates. hyphadiscovery.com

Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropane (B1198618) ring, characterized by significant angle strain, is susceptible to ring-opening reactions under various conditions, providing a pathway to linear scaffolds. fiveable.me In the context of this compound, the activation of the cyclopropyl group is often a prerequisite for such transformations. The reaction can be initiated by electrophiles, nucleophiles, radical species, or transition metals, leading to cleavage of a C-C bond within the three-membered ring. nih.govchemrxiv.orgnih.gov

Lewis acids, for example, can coordinate to the carbonyl oxygen of the glycine (B1666218) moiety or the amide, polarizing the molecule and facilitating nucleophilic attack on a cyclopropyl carbon. This can lead to a variety of ring-opened products depending on the nucleophile and reaction conditions. researchgate.net Similarly, transition metal-catalyzed reactions can proceed via oxidative addition into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate that can undergo further reactions to yield functionalized acyclic products. chemrxiv.org Reductive ring-opening is another possibility, often employing electrochemical methods or reducing agents, which can generate radical anions that subsequently fragment. nih.gov

The regioselectivity of the ring-opening is influenced by substituents on the cyclopropane ring and the nature of the reagents used. scispace.com For the parent this compound, cleavage would likely occur at one of the two bonds adjacent to the point of attachment to the glycine nitrogen.

Table 1: Potential Ring-Opening Reactions and Products

| Reagent/Condition | Proposed Intermediate | Potential Product Class |

|---|---|---|

| Lewis Acid (e.g., TMSOTf) + Nucleophile (Nu⁻) | Activated Carbonyl/Imidic complex | γ-Functionalized amino acid derivative |

| Pd(0) Catalyst | Palladacyclobutane | Alkenyl or functionalized amino acid derivative |

| Radical Initiator (e.g., AIBN) | Carbon-centered radical | Halogenated or otherwise functionalized linear amino acid |

Functionalization and Derivatization at the Cyclopropyl Ring

While ring-opening reactions transform the core skeleton, derivatization aims to introduce new functional groups onto the cyclopropyl moiety while preserving the ring structure. The unique electronic properties of the cyclopropyl group, which exhibits partial double-bond character, influence its reactivity. fiveable.me

Direct C-H functionalization of the cyclopropane ring is a modern and powerful strategy. nih.gov Palladium-catalyzed C-H activation, for instance, can enable the cross-coupling of the cyclopropyl ring with various partners like organoboron reagents. nih.gov This approach allows for the introduction of aryl, vinyl, or alkyl groups onto the ring. Rhodium-catalyzed C-H insertion reactions with carbenoids are also a viable method for creating new C-C bonds at the cyclopropyl position. acs.org

Alternatively, derivatization can be achieved through multi-step sequences that involve the synthesis of a functionalized cyclopropylglycine precursor prior to its acylation with 2-bromobenzoyl chloride. Methods for synthesizing substituted cyclopropanes often involve transition metal-catalyzed carbene insertion into alkenes or the reaction of sulfur ylides with electron-deficient alkenes. nih.gov

Table 2: Strategies for Cyclopropyl Ring Functionalization

| Strategy | Reagents/Catalysts | Resulting Moiety |

|---|---|---|

| C-H Arylation | Pd(OAc)₂, Chiral Ligand, Ar-B(OR)₂ | Aryl-substituted cyclopropyl |

| C-H Alkylation | Pd(II), Alkylboron reagent | Alkyl-substituted cyclopropyl nih.gov |

Reactions Involving the N-Acyl Amide Functionality

The N-acyl amide linkage in this compound is a key functional group that can undergo several important transformations. Amide bonds are generally stable, but their reactivity can be modulated by the nature of their substituents and reaction conditions. thieme-connect.com

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 2-bromobenzoic acid and N-cyclopropylglycine. The rate of hydrolysis can be influenced by the electronic properties of the acyl group. acs.orgnih.gov Enzymatic hydrolysis is also a possibility, with enzymes like acylases or fatty acid amide hydrolase (FAAH) known to catalyze the cleavage of N-acyl amino acids. acs.orgelifesciences.orgwikipedia.org Unnatural N-acyl amino acid analogs have been designed to be resistant to enzymatic hydrolysis. nih.gov

Reduction: A common and powerful transformation of amides is their reduction to amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group (C=O → CH₂), converting the this compound into N-(2-bromobenzyl)-N-cyclopropylglycine. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction provides a route to the corresponding secondary amine derivative.

N-C Bond Activation: More advanced methods involve the transition-metal-catalyzed activation of the amide N-C(O) bond. thieme-connect.com This can lead to acyl coupling reactions where the 2-bromobenzoyl group is transferred to a nucleophile, effectively using the amide as an acylating agent. organic-chemistry.org

Table 3: Reactivity of the N-Acyl Amide Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | 2-Bromobenzoic acid + N-cyclopropylglycine |

| Base Hydrolysis | NaOH, heat | Sodium 2-bromobenzoate (B1222928) + N-cyclopropylglycine |

| Reduction | LiAlH₄, then H₂O | N-(2-bromobenzyl)-N-cyclopropylglycine libretexts.org |

Chemoselective and Regioselective Transformations of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. oxfordsciencetrove.comwikipedia.orgpsiberg.com this compound contains multiple reactive sites—the aryl bromide, the amide, the carboxylic acid, and the cyclopropyl ring—making selective transformations a key aspect of its chemistry.

The aryl bromide is a particularly versatile handle for chemoselective modifications. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net For instance, a Suzuki-Miyaura coupling with a boronic acid can introduce a new aryl or alkyl group at the 2-position of the benzoyl moiety, leaving the rest of the molecule intact. nih.govrsc.org Similarly, Heck reactions can be used to couple the aryl bromide with alkenes, and Buchwald-Hartwig amination can form a new C-N bond. nih.govresearchgate.netwikipedia.orgorganic-chemistry.orgacs.org

Achieving selectivity requires careful choice of catalysts and reaction conditions. For example, using a mild base and a suitable palladium catalyst can favor the Heck reaction at the aryl bromide without promoting side reactions at the amide or carboxylic acid functionalities. beilstein-journals.org The inherent differences in reactivity—for example, the greater reactivity of aryl iodides over aryl bromides in some cross-coupling reactions—can be exploited for sequential functionalization if a di-halogenated analogue were used. researchgate.net The choice of solvent, temperature, and ligands all play a crucial role in directing the reaction to the desired functional group. youtube.com

Table 4: Examples of Chemoselective and Regioselective Reactions

| Reaction Type | Reagents | Targeted Site | Product Description |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, R-B(OH)₂, Base | Aryl Bromide | 2-Aryl (or Alkyl)-benzoyl derivative nih.gov |

| Heck Reaction | Pd(OAc)₂, PPh₃, Base, Alkene | Aryl Bromide | 2-Alkenyl-benzoyl derivative nih.govwikipedia.org |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, R₂NH, Base | Aryl Bromide | 2-(Dialkylamino)-benzoyl derivative |

Computational and Theoretical Studies of N 2 Bromobenzoyl N Cyclopropylglycine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for elucidating electronic structure and predicting reactivity. nih.govdntb.gov.ua These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its physical and chemical properties. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the molecular properties of organic compounds. physchemres.org By optimizing the geometry of N-(2-Bromobenzoyl)-N-cyclopropylglycine, DFT calculations can predict key structural parameters and electronic properties. The optimized structure provides the most stable arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface.

| Calculated Property | Description | Significance for this compound |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Provides foundational data on bond lengths, bond angles, and dihedral angles. |

| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the relative stability of different isomers or conformers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates the nature of intermolecular interactions and solubility. |

| Global Reactivity Descriptors | Indices like hardness, softness, and electrophilicity. nih.gov | Quantifies the molecule's overall chemical reactivity and stability. physchemres.org |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meunesp.br The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the spatial distribution of the HOMO would likely be concentrated on electron-rich areas like the benzoyl ring, while the LUMO would be located on electron-deficient sites, indicating probable locations for nucleophilic and electrophilic attack, respectively. rsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are color-coded to show regions of varying electron density. jchemlett.com

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For this molecule, such regions would be expected around the oxygen atom of the carbonyl group and potentially the bromine atom. nih.govresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. walisongo.ac.id These regions would likely be found around the hydrogen atoms of the amide and glycine (B1666218) moieties. researchgate.net

MEP maps are invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. mdpi.com

| Parameter | Definition | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key indicator of chemical stability and reactivity. A larger gap suggests higher stability. |

| MEP Map | A 3D map of the electrostatic potential on the molecule's surface. researchgate.net | Visually identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. walisongo.ac.id |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly around its single bonds, allows it to adopt various three-dimensional shapes, or conformations. Understanding these conformations is crucial as the biological activity of a molecule is often dependent on its specific 3D structure.

Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating specific dihedral angles. nih.gov For this compound, key rotations would be around the C-N amide bond and the bonds connecting the cyclopropyl (B3062369) and benzoyl groups to the core structure. This mapping helps identify various conformational isomers (conformers) and the energy barriers that separate them. The results reveal the most stable, low-energy conformers that are most likely to be populated under physiological conditions, as well as higher-energy transition states. biomedres.us

While PES mapping provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. utupub.fi By placing this compound in a simulated environment, such as a box of water molecules, MD can predict how the molecule behaves in solution. nih.gov

These simulations can reveal the stability of different conformers, the transitions between them, and how the molecule interacts with its surroundings. nih.gov Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide information on the stability of the molecule's structure and the flexibility of specific regions, respectively. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of synthesized compounds and interpreting experimental data. researchgate.net

Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Visible), corresponding to electronic transitions between molecular orbitals. nih.gov The calculated absorption maxima (λmax) can be compared with experimental spectra to validate the molecular structure. researchgate.net

Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed frequencies help in assigning the vibrational modes observed in experimental spectra to specific functional groups and motions within the molecule, such as the C=O stretch of the amide or the C-H vibrations of the cyclopropyl ring. nih.gov

Finally, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov Comparing calculated chemical shifts with experimental data is a powerful method for structural elucidation and confirmation. researchgate.net

| Spectroscopic Technique | Computational Method | Predicted Information for this compound |

|---|---|---|

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Predicts electronic transition energies and maximum absorption wavelengths (λmax). researchgate.net |

| Infrared (IR) Spectroscopy | DFT | Calculates vibrational frequencies to help assign experimental peaks to specific functional groups. nih.gov |

| NMR Spectroscopy | Gauge-Independent Atomic Orbital (GIAO) | Predicts ¹H and ¹³C chemical shifts for structural verification. mdpi.com |

Computational NMR Chemical Shift Prediction

A comprehensive review of scientific literature did not yield specific studies detailing the computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. While computational chemistry is a powerful tool for predicting the spectral properties of organic molecules, it appears that this particular compound has not been the subject of such published research. nih.govnih.gov

In general, the prediction of ¹H and ¹³C NMR chemical shifts is often accomplished using quantum mechanical methods, most notably Density Functional Theory (DFT). researchgate.net Methodologies such as the Gauge-Including Atomic Orbital (GIAO) approach are frequently employed in conjunction with a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to calculate the isotropic magnetic shielding tensors of the nuclei. nih.gov These calculated shielding values are then typically converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

For a molecule like this compound, a theoretical study would involve several key steps. First, the three-dimensional structure of the molecule would be optimized to find its lowest energy conformation. Given the presence of rotatable bonds, a conformational search would be necessary to identify all significant low-energy structures. Subsequently, NMR shielding calculations would be performed for each of these conformers. The final predicted chemical shifts would be a Boltzmann-weighted average of the shifts for each conformer, reflecting their relative populations at a given temperature. The accuracy of these predictions is dependent on the chosen computational level and the consideration of solvent effects, which are often modeled using a polarizable continuum model (PCM).

Without specific research on this compound, it is not possible to provide a data table of predicted chemical shifts.

Computational IR Vibrational Frequency Analysis

Similar to the NMR predictions, a literature search found no specific computational studies on the Infrared (IR) vibrational frequencies of this compound. Therefore, a data table of calculated vibrational frequencies and their corresponding assignments cannot be provided.

The standard approach for computational IR vibrational frequency analysis also relies heavily on DFT methods. The process begins with the optimization of the molecule's geometry to a stationary point on the potential energy surface. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield a set of vibrational modes and their corresponding frequencies.

For this compound, a computational analysis would predict the frequencies of characteristic vibrational modes. These would include the N-H and C-H stretching vibrations, the carbonyl (C=O) stretching of the amide group, C=C stretching vibrations of the aromatic ring, and various bending and deformation modes associated with the cyclopropyl and benzoyl moieties. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor that depends on the computational method and basis set used.

The potential energy distribution (PED) analysis is also a common component of these studies, which helps in making unambiguous assignments for the calculated vibrational modes. This analysis quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration.

Although the theoretical framework for performing these calculations is well-established, the absence of specific published research on this compound means that no concrete data can be presented.

Applications of N 2 Bromobenzoyl N Cyclopropylglycine As a Chemical Building Block and Research Tool

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites within N-(2-Bromobenzoyl)-N-cyclopropylglycine makes it a valuable intermediate in the multistep synthesis of complex and biologically relevant molecules. The presence of the bromine atom on the phenyl ring allows for various cross-coupling reactions, while the cyclopropylglycine portion provides a unique, conformationally constrained amino acid-like structure.

A significant application of this compound is as a key intermediate in the synthesis of quinolinone derivatives. For instance, it is instrumental in the preparation of (S)-3-cyclopropylamino-3,4-dihydro-1H-quinolin-2-one. This process typically involves an intramolecular cyclization reaction, where the bromine atom is displaced to form the heterocyclic quinolinone core. The cyclopropyl (B3062369) group remains as a key substituent on the final molecule, influencing its biological activity. Dihydroquinolin-2(1H)-one skeletons are important structural units found in many natural products and pharmaceutical drugs, exhibiting a range of biological activities, including anticancer and antiviral properties mdpi.com. The synthesis of these complex structures often relies on the strategic use of precursors like this compound to construct the core heterocyclic system efficiently.

The cyclopropylglycine moiety itself is a component of various physiologically active peptides and is considered a conformationally rigid analog of other amino acids like glutamic acid and proline researchgate.net. The synthesis of molecules containing this unit is of great interest for developing new therapeutic agents.

Role in the Development of Novel Synthetic Methodologies

This compound and related structures play a crucial role in the advancement of new synthetic reactions and strategies. The aryl bromide component of the molecule is a common handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

Researchers utilize substrates containing the 2-bromobenzoyl motif to explore and optimize new catalytic systems. For example, palladium-catalyzed reactions are often developed using such substrates to form new carbon-carbon and carbon-heteroatom bonds nih.gov. The development of a Pd-catalyzed Liebeskind–Srogl cross-coupling reaction for accessing complex purine architectures is one such example where similar bromo-substituted precursors are used to create novel molecular frameworks nih.gov. Furthermore, the development of Ni/photoredox dual catalysis for the enantioselective cross-coupling of aryl bromides demonstrates how molecules with this functional group are essential for advancing asymmetric synthesis methodologies nih.gov. These new methods, refined using molecules like this compound, provide efficient pathways to chiral, pharmaceutically relevant structures nih.gov.

Contribution to the Design and Generation of Chemical Libraries for Academic Research

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library wiley.comnih.govnast.phopenaccessjournals.com. These libraries are then screened for biological activity to identify lead compounds in drug discovery. This compound is an ideal scaffold for generating such libraries due to its multiple points of diversification.

The core structure allows for modifications at several positions:

The aryl bromide can be substituted through various cross-coupling reactions, introducing a wide array of different groups.

The amide linkage can be modified.

The carboxylic acid group of the glycine (B1666218) moiety can be converted into various other functional groups.

This versatility enables the creation of a large library of diverse compounds from a single, readily accessible starting material. The resulting libraries of novel compounds can be used in high-throughput screening campaigns to discover molecules with desired biological properties, accelerating the early stages of drug development and academic research into structure-activity relationships researchgate.net. The table below illustrates a hypothetical diversification strategy for building a chemical library based on this scaffold.

| Scaffold Position | Reaction Type | Example Reagents | Resulting Functionality |

| Aryl Bromide | Suzuki Coupling | Arylboronic acids | Biaryl compounds |

| Aryl Bromide | Buchwald-Hartwig Amination | Amines, Anilines | Arylamine derivatives |

| Carboxylic Acid | Amide Coupling | Various amines | Amide derivatives |

| Carboxylic Acid | Esterification | Various alcohols | Ester derivatives |

Use in Methodological Studies in Organic Synthesis and Reaction Mechanism Elucidation

Beyond its direct application in synthesis, this compound serves as a valuable tool in methodological studies aimed at understanding and refining organic reactions. The well-defined structure and predictable reactivity of its functional groups allow chemists to study the intricacies of reaction mechanisms.

For example, the intramolecular cyclization to form quinolinones can be studied to understand the kinetics and electronic effects governing such ring-forming reactions. By systematically changing substituents on the aromatic ring or modifying the N-acyl group, researchers can probe the mechanism of the key bond-forming step. Such studies are crucial for optimizing reaction conditions and extending the scope of the methodology to other substrates.

Furthermore, the glycine portion of the molecule can be used in studies of multicomponent reactions (MCRs), such as the Ugi or Strecker reactions, which are powerful tools for building molecular complexity in a single step nih.gov. Understanding how sterically demanding and electronically distinct fragments like the N-(2-Bromobenzoyl)-N-cyclopropyl group influence the outcome of these reactions provides valuable insight for synthetic chemists. These mechanistic and methodological investigations contribute to the fundamental knowledge base of organic chemistry, enabling the design of more efficient and selective synthetic routes for a wide range of target molecules.

Future Directions and Emerging Research Avenues for N 2 Bromobenzoyl N Cyclopropylglycine

Development of Green Chemistry Approaches for Synthesis and Derivatization

Future synthetic strategies for N-(2-Bromobenzoyl)-N-cyclopropylglycine and its derivatives are expected to align with the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. ijprt.org Key areas of development include the use of enzymatic catalysis and environmentally benign solvent systems.

Enzymatic synthesis offers a promising green alternative to conventional chemical methods for creating N-acyl amino acids. nih.gov Enzymes like lipases and proteases could be explored for the acylation of N-cyclopropylglycine with a 2-bromobenzoyl derivative under mild, aqueous conditions. researchgate.net This biocatalytic approach could lead to higher selectivity and yield while minimizing the use of hazardous reagents and solvents. nih.gov

The Schotten-Baumann reaction, a classical method for synthesizing amides, can also be adapted to be more environmentally friendly. Research into performing this reaction in aqueous buffer systems, rather than with volatile organic solvents, has shown promise for the synthesis of N-acyl amino acids. tandfonline.com This approach simplifies product isolation and reduces the generation of chemical waste.

A comparative overview of potential green synthesis methodologies is presented in the table below:

| Synthesis Method | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Screening for suitable enzymes (e.g., lipases), optimization of reaction parameters (pH, temperature). |

| Aqueous Schotten-Baumann Reaction | Use of water as a solvent, simplified workup, reduced use of organic solvents. tandfonline.com | Optimization of pH and buffer systems, exploring catalyst-free conditions. |

| Catalyst-Free Three-Component Reaction | High atom economy, operational simplicity, no need for metal catalysts. rsc.org | Investigation of suitable starting materials for the one-pot synthesis of this compound. |

Exploration of Novel Catalytic Transformations

The development of novel catalytic methods for the synthesis and derivatization of this compound is a fertile area for future research. Inverse phase transfer catalysis (IPTC) is one such promising technique. In IPTC, a catalyst facilitates the transfer of a reactant from an organic phase to an aqueous phase, where the reaction occurs. This has been successfully applied to the synthesis of N-benzoylglycine and could be adapted for this compound. researchgate.net

Furthermore, the bromine atom on the benzoyl ring and the cyclopropyl (B3062369) group offer multiple sites for catalytic transformations, enabling the synthesis of a diverse library of derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed to modify the bromobenzoyl moiety, introducing new functional groups and potentially altering the compound's properties. patsnap.com

Future research in this area could focus on the following catalytic approaches:

| Catalytic Approach | Potential Transformation | Expected Outcome |

| Inverse Phase Transfer Catalysis | Synthesis of this compound. researchgate.net | Efficient and scalable synthesis with simplified purification. |

| Palladium-Catalyzed Cross-Coupling | Functionalization of the 2-bromobenzoyl group. patsnap.com | Creation of a library of derivatives with diverse substituents. |

| C-H Activation | Direct functionalization of the cyclopropyl ring. | Introduction of functional groups onto the cyclopropyl moiety to modulate steric and electronic properties. |

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of this compound and its derivatives into automated synthesis and high-throughput experimentation (HTE) platforms could significantly accelerate the discovery of new applications. rsc.org Automated synthesis, including solid-phase and solution-phase techniques, can rapidly generate libraries of related compounds for screening. uci.edu

High-throughput screening (HTS) methodologies can then be employed to evaluate these libraries for various biological activities or material properties. mdpi.com For instance, one-bead-one-compound (OBOC) libraries of peptides or other molecules incorporating the this compound scaffold could be synthesized and screened for binding to specific biological targets. nih.gov This approach allows for the rapid identification of "hit" compounds with desired properties from a large and diverse library. nih.gov

The workflow for such an integrated approach would involve:

Automated Library Synthesis: Utilizing robotic systems for the parallel synthesis of a diverse range of this compound derivatives.

High-Throughput Screening: Employing miniaturized assays to rapidly screen the synthesized library for specific biological or chemical properties.

Hit Identification and Optimization: Identifying active compounds and using the screening data to inform the design and synthesis of next-generation derivatives with improved characteristics.

Advanced Applications in Material Science and Chemical Engineering

Beyond biological applications, the unique structural features of this compound suggest its potential use in material science and chemical engineering. The presence of a brominated aromatic ring opens up possibilities for applications in flame retardants and liquid crystal displays. patsnap.com Brominated compounds are known for their fire-retardant properties, and the incorporation of this molecule into polymer backbones could enhance their fire resistance. patsnap.com

The rigid cyclopropyl group can impart unique conformational constraints, which is a desirable feature in the design of specialty polymers and advanced coatings. longdom.orgiris-biotech.de The combination of the rigid cyclopropyl moiety and the polar amide and carboxylic acid groups could lead to materials with interesting self-assembly properties and thermal stability.

Potential non-biological applications to be explored include:

| Field | Potential Application | Rationale |

| Material Science | Flame retardants, components of liquid crystals. patsnap.com | The brominated aromatic ring can impart fire resistance and unique optical properties. |

| Chemical Engineering | Specialty polymers, advanced coatings. longdom.org | The rigid cyclopropyl group can enhance mechanical and thermal properties of materials. |

| Polymer Science | Monomer for functional polymers. | The vinyl-like character of the cyclopropane (B1198618) ring could potentially be exploited in polymerization reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.